1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid
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Overview
Description
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the quinoline ring system imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Scientific Research Applications
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, also known as 1,2-Dimethylquinolin-4-one-3-carboxylic acid, is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase enzyme, preventing the enzyme from performing its function of integrating the viral DNA into the host cell’s genome . This inhibition disrupts the replication cycle of the virus, thereby preventing the spread of the infection.
Result of Action
The primary result of the action of this compound is the inhibition of the HIV-1 integrase enzyme, which disrupts the life cycle of the HIV virus and prevents its replication . This can lead to a reduction in viral load, potentially slowing the progression of the disease and improving the patient’s health.
Biochemical Analysis
Biochemical Properties
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid has been found to interact with various biomolecules. It is an inhibitor of DNA gyrases, including DNA topoisomerases . The nature of these interactions involves the binding of the compound to DNA polynucleotides .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA gyrases and topoisomerases . It binds to these enzymes, inhibiting their function
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-quinolinecarboxylic acid with acetic anhydride and a catalyst can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to achieve complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods often focus on cost-effective and environmentally friendly approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid
- 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid derivatives
- Quinolone antibiotics (e.g., ciprofloxacin, levofloxacin)
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new derivatives with potential therapeutic applications .
Properties
IUPAC Name |
1,2-dimethyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEXTEPFIVECBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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